

5,7-Dichloro-2-methylquinoline IUPAC name

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Compound of Interest

Compound Name: 5,7-Dichloro-2-methylquinoline

Cat. No.: B1318215

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An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline

This technical guide provides a comprehensive overview of **5,7-dichloro-2-methylquinoline**, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, a representative synthetic protocol, and its potential biological applications based on the activities of structurally related molecules.

Chemical Identity and Properties

The formal IUPAC name for the compound is **5,7-dichloro-2-methylquinoline**. It is a halogenated heterocyclic compound belonging to the quinoline family.^[1] Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of many synthetic drugs.

Physicochemical Data

The key properties of **5,7-dichloro-2-methylquinoline** are summarized in the table below. This data is compiled from various chemical suppliers and databases.

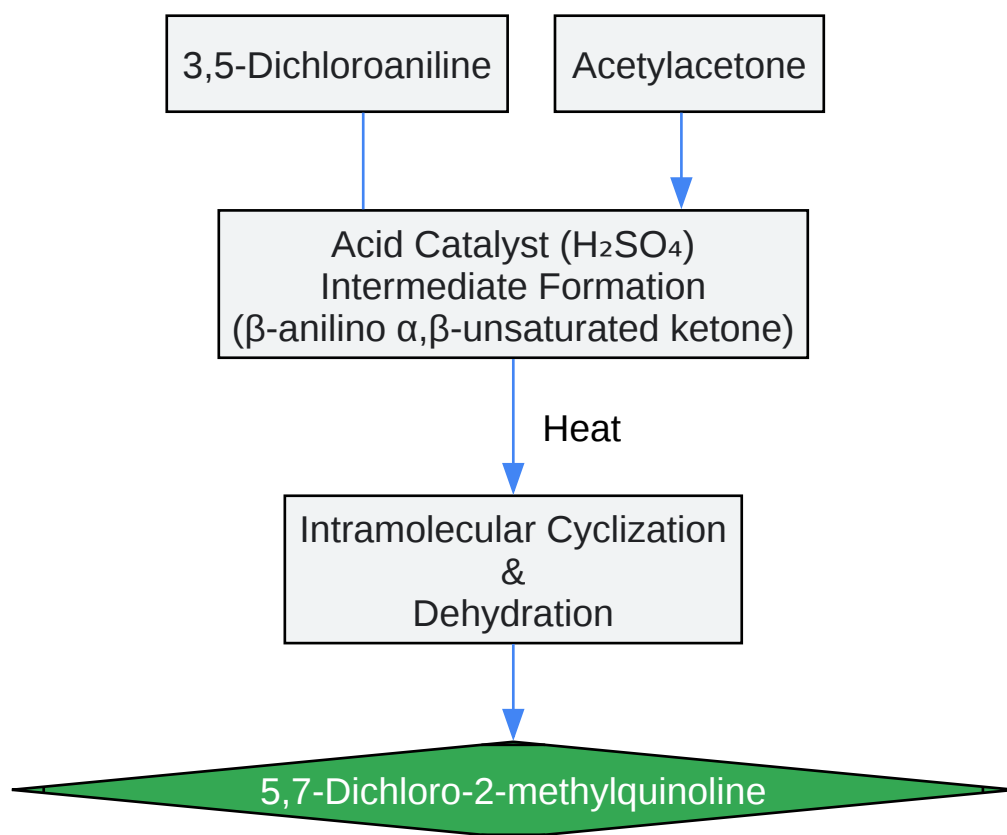
Property	Value	Reference
IUPAC Name	5,7-dichloro-2-methylquinoline	[2]
CAS Number	26933-09-5	[1][3][4]
Molecular Formula	C ₁₀ H ₇ Cl ₂ N	[1][4]
Molecular Weight	212.08 g/mol	[1][4]
Appearance	Solid	
SMILES	<chem>Cc1ccc2c(Cl)cc(Cl)cc2n1</chem>	
InChI Key	HOGMFBWKANERDP- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

While specific peer-reviewed synthetic procedures for **5,7-dichloro-2-methylquinoline** are not readily available in the searched literature, a plausible and efficient route can be designed based on established methods for quinoline synthesis, such as the Combes synthesis. This reaction involves the acid-catalyzed condensation of an aniline with a β -diketone.

Proposed Synthetic Pathway: Combes Synthesis

The proposed synthesis starts from 3,5-dichloroaniline and acetylacetone, which undergo an acid-catalyzed reaction to form a β -anilino α,β -unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration yield the final product.



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Caption: Proposed Combes synthesis of **5,7-dichloro-2-methylquinoline**.

Representative Experimental Protocol

This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions.

Materials and Reagents:

- 3,5-Dichloroaniline
- Acetylacetone
- Concentrated sulfuric acid
- Ethanol
- Sodium bicarbonate (NaHCO₃) solution

- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add concentrated sulfuric acid to a cooled solution of 3,5-dichloroaniline and a stoichiometric equivalent of acetylacetone in ethanol.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.
- **Drying and Filtration:** Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **5,7-dichloro-2-methylquinoline**.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and melting point determination.

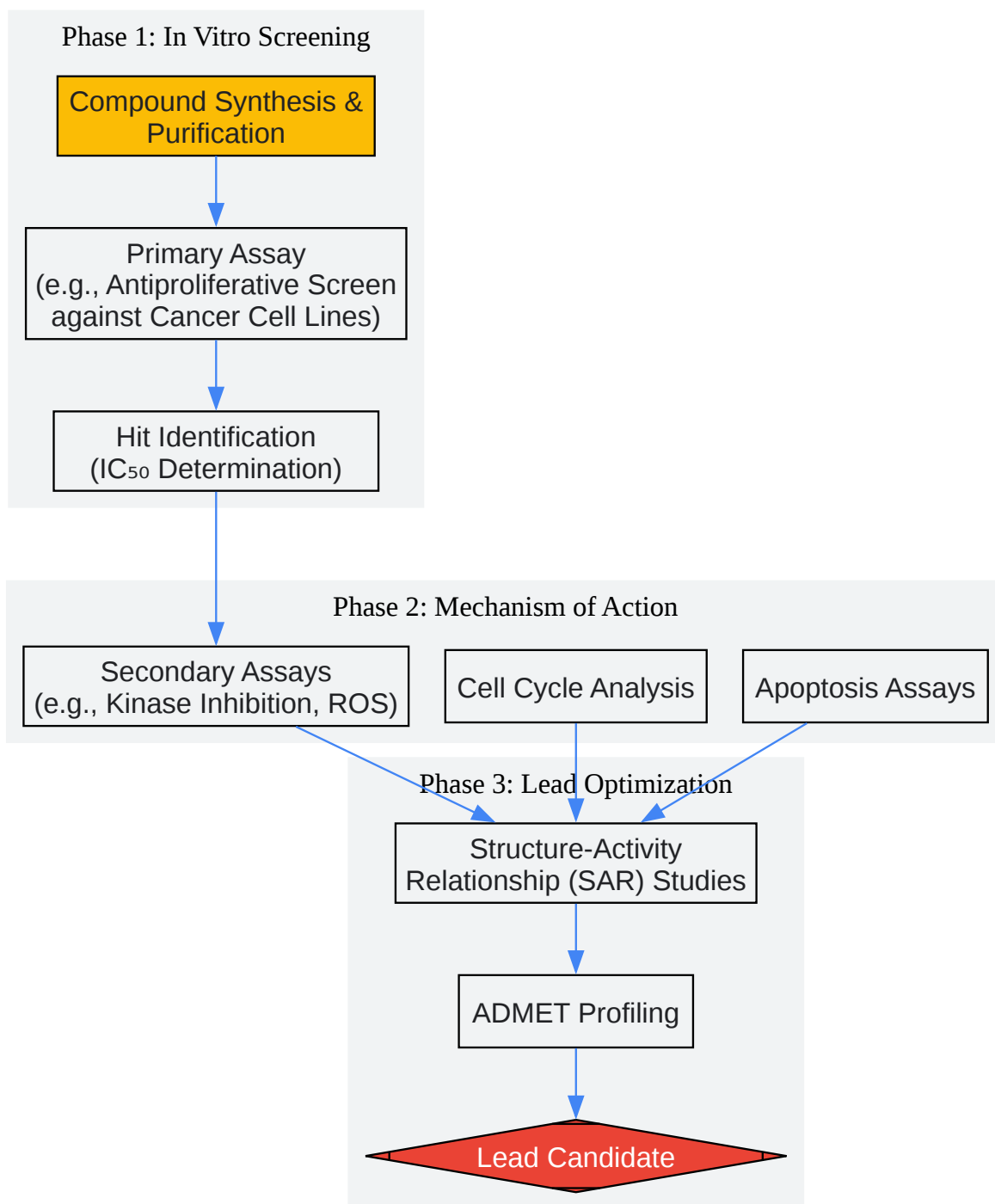
Potential Biological Activity and Research Applications

Specific biological activity or signaling pathway data for **5,7-dichloro-2-methylquinoline** is not available in the initial search results. However, the broader quinoline scaffold is a well-

established pharmacophore with diverse biological activities. Many substituted quinolines exhibit significant antiproliferative, anticancer, antimicrobial, and antimalarial properties.[5]

For instance, derivatives of 7-chloroquinoline are known building blocks for antimalarial drugs like chloroquine. Other studies on novel quinoline derivatives have demonstrated their potential to induce apoptosis, affect the cell cycle, and generate reactive oxygen species (ROS) in cancer cells.[5][6] The 5,7-dichloro-8-hydroxyquinoline scaffold, a close analog, has been investigated for its anti-infective properties.[7][8]

Given this context, **5,7-dichloro-2-methylquinoline** represents a valuable candidate for biological screening. A logical workflow for investigating its potential is outlined below.



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Caption: General workflow for the biological screening of novel quinoline derivatives.

Quantitative Data and Supplier Specifications

While detailed experimental data from peer-reviewed literature is sparse, commercial suppliers provide some specifications for **5,7-dichloro-2-methylquinoline**.

Parameter	Specification	Supplier
Purity	≥ 98%	[1]
Hazard Codes	H301, H318, H413 (Toxic if swallowed, Causes serious eye damage, May cause long lasting harmful effects to aquatic life)	
Storage	Room temperature	[1]

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References

- 1. calpaclab.com [calpaclab.com]
- 2. 5,7-Dichloro-2-methylquinoline | C₁₀H₇Cl₂N | CID 17039917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-DICHLORO-2-METHYLQUINOLINE | 26933-09-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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